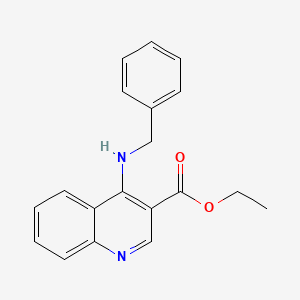

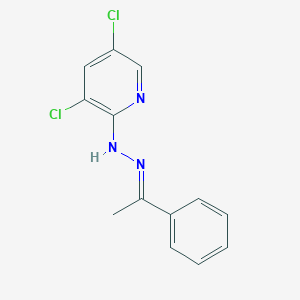

![molecular formula C18H19N3S B5552825 5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine CAS No. 449190-87-8](/img/structure/B5552825.png)

5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step procedure, including the cyclization of amino thiophene carboxylates with various reagents to form the desired heterocyclic system. A notable method involves the reaction of 2-aminothiophene-3-carbonitrile with trifluoroacetic acid, followed by chlorination and nucleophilic substitution reactions to introduce different substituents into the thienopyrimidine core (Yang et al., 2014). Another approach employs ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, followed by cyclization reactions under various conditions to yield different pyridothienopyrimidine derivatives (El-kashef et al., 2010).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been characterized using techniques such as 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction. These analyses reveal that the thienopyrimidine molecules generally assume a planar conformation, except for certain substituents that may introduce steric hindrance (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, to introduce different functional groups into the molecule. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity. For instance, the reaction of the amino ester with phenylisothiocyanate in boiling ethanol can afford a thiourea derivative, which can further undergo cyclization to yield different derivatives (El-kashef et al., 2010).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Applications

A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlights the significant role of the pyrimidine ring and its derivatives in nonlinear optics. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, certain derivatives exhibited promising NLO properties, suggesting their utility in optoelectronic applications. The NLO activity of these derivatives, due to their enhanced electronic properties, is recommended for high-tech applications in the NLO field (Hussain et al., 2020).

Antimicrobial Applications

Research on the regioselective synthesis of novel bridgehead nitrogen heterocycles containing the thienopyrimidinone skeleton revealed that these compounds, especially those with a N-piperidinylmethyl moiety, displayed considerable in vitro antibacterial and antifungal activities. This positions them as potential candidates for developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).

Anticancer Applications

Another area of application involves the synthesis and cytotoxic evaluation of novel benzimidazole fused condensed thienopyrimidines derivatives. These compounds have demonstrated significant anticancer properties, acting as tyrosine kinase inhibitors similar to current anticancer agents. The thieno[2,3-d]pyrimidine ring system, as a bioisostere of the quinazoline moiety, has shown broad bioactivities, including antitumor effects. This underscores the potential of these derivatives in cancer therapy, highlighting their role in inhibiting mechanisms involved in cellular division and tumor growth (Kaliraj & Kathiravan, 2020).

Wirkmechanismus

These compounds are designed as potential inhibitors of PDE4 . They show promising PDE4B inhibitory properties and one of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α . They are also identified as representatives of colchicine-binding site inhibitors (CBSIs) with potent antiproliferative activity .

Zukünftige Richtungen

Thieno[2,3-d]pyrimidines, including “5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine”, have shown promising results as potential inhibitors of PDE4 and CBSIs . Future research could focus on further optimizing these compounds, studying their pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating various conditions.

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-13-5-7-14(8-6-13)15-11-22-18-16(15)17(19-12-20-18)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAOCTUKGZBQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189922 | |

| Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine | |

CAS RN |

449190-87-8 | |

| Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449190-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)